3-Acetyl-1-ethenylpyrrole
CAS No.:
Cat. No.: VC18511675
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO |
|---|---|
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 1-(1-ethenylpyrrol-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3 |
| Standard InChI Key | NJLIQQMUHAKJAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C=C1)C=C |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound consists of a five-membered pyrrole ring with the following substituents:
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Acetyl group (-COCH₃) at position 3.
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Ethenyl group (-CH=CH₂) at position 1 (N-substitution).
The conjugation of the ethenyl group with the pyrrole ring’s π-system enhances electron delocalization, influencing reactivity and stability .
Spectroscopic Data
While experimental spectra for 3-acetyl-1-ethenylpyrrole are unavailable, comparisons with analogs suggest:
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¹H NMR:
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IR:
Synthesis and Reaction Pathways
Route 1: Tosyl Group Elimination
Adapted from the synthesis of 3-vinylpyrroles :
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Starting Material: 3-Acetyl-1-tosylpyrrole.
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Reagents: Propylene oxide (HCl scavenger), alkyl halides.
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Conditions: 110°C in acetonitrile.
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Mechanism: Tosyl group elimination forms the ethenyl moiety.
Route 2: N-Vinylation via Alkylation
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Substrate: 3-Acetylpyrrole.
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Reagents: Vinyl bromide, Lewis acid catalysts (e.g., FeCl₃).
Side Reactions and Byproducts
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Over-alkylation: Competing N-alkylation at position 1.
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Oxidation: Acetyl group conversion to carboxylic acid under harsh conditions .
Thermodynamic and Kinetic Properties
Enthalpies of Formation
Data for 3-acetyl-1-methylpyrrole (analog) provide insights :
| Property | Value (kJ/mol) | Method |
|---|---|---|
| ΔfH°(gas) | −45.2 ± 1.5 | G3(MP2)//B3LYP calculations |
| ΔfH°(condensed) | −128.3 ± 0.8 | Combustion calorimetry |
The ethenyl group likely reduces thermodynamic stability compared to methyl due to steric strain .
Reactivity Trends
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Electrophilic Substitution: Favored at position 4 (acetyl deactivates position 3).
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Diels-Alder Reactivity: Ethenyl group acts as a diene in cycloadditions .
Applications in Materials and Medicinal Chemistry
Polymer Science
N-Vinylpyrroles are precursors for conductive polymers. The acetyl group enables post-polymerization functionalization .
| Polymer Property | Value/Observation |
|---|---|
| Conductivity | 10⁻²–10⁻³ S/cm (doped) |
| Thermal Stability | Decomposition >250°C |
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation | Wear nitrile gloves, lab coat |
| Inhalation Risk | Use fume hood |
| Polymerization Risk | Store with inhibitors (BHT) |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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DFT Studies: Mapping reaction pathways for ethenyl group functionalization.
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Biological Screening: Evaluating anticancer and antiviral activities.
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